

# JNJ-47965567: Application Notes for Solubility and Vehicle for Injection

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## Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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This document provides detailed application notes and protocols for the solubilization and administration of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.

## Compound Information

Parameter	Value	Source
Molecular Weight	488.64 g/mol	
Formula	C <sub>28</sub> H <sub>32</sub> N <sub>4</sub> O <sub>2</sub> S	
CAS Number	1428327-31-4	
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Storage	Store at +4°C for short term, -20°C for long term	[2]

## Solubility Data

**JNJ-47965567** exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes the quantitative solubility data.

Solvent	Concentration	Notes	Source
Dimethyl Sulfoxide (DMSO)	100 mM (or 100 mg/mL)	Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic may be needed.	[3]
1 eq. HCl	50 mM		
Dimethylformamide (DMF)	30 mg/mL	[1]	
Ethanol	12.5 mg/mL	[1]	
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	[1]	
Water	Insoluble	[4]	

## Vehicle for Injection

For in vivo administration, particularly for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a cyclodextrin-based vehicle is recommended to improve the solubility and bioavailability of **JNJ-47965567**.

Vehicle Component	Concentration	Application	Source
$\beta$ -cyclodextrin ( $\beta$ -CD)	30% (w/v) in Milli-Q water	In vivo studies (i.p. injection)	[5]
Sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -cyclodextrin)	30%	In vivo studies (i.p. & s.c. injection)	[6][7][8]

## Experimental Protocols

## Preparation of JNJ-47965567 for In Vitro Studies

This protocol is suitable for preparing stock solutions for cell-based assays.

Materials:

- **JNJ-47965567** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Allow the **JNJ-47965567** vial to equilibrate to room temperature before opening.
- Weigh the desired amount of **JNJ-47965567** powder in a sterile tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mM or 100 mM).[5]
- Vortex the solution vigorously to aid dissolution.
- If necessary, sonicate the solution in a water bath to ensure complete solubilization.[3]
- Store the stock solution at -20°C until required.[5]

## Preparation of JNJ-47965567 for In Vivo Injection

This protocol describes the preparation of **JNJ-47965567** using a cyclodextrin-based vehicle for animal studies.

Materials:

- **JNJ-47965567** powder

- 2-(hydroxypropyl)-beta-cyclodextrin ( $\beta$ -CD) or Sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -cyclodextrin)
- Milli-Q water or sterile water for injection
- Sterile conical tubes or vials
- Rotator or orbital shaker
- Water bath sonicator
- Sterile syringe filters (0.22  $\mu$ m)

#### Protocol:

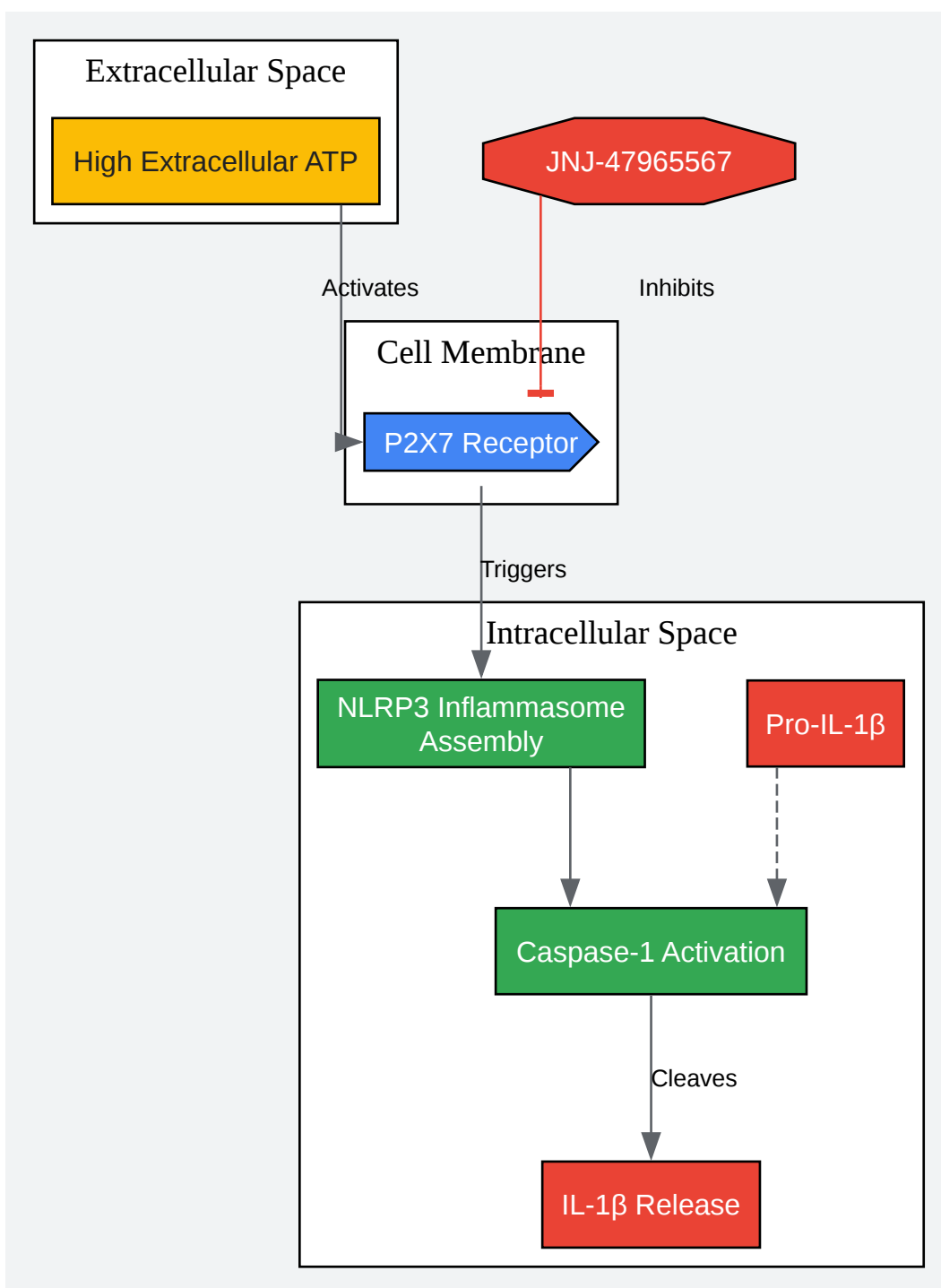
- Prepare the vehicle: Dissolve 30% (w/v) of  $\beta$ -CD or SBE- $\beta$ -cyclodextrin in Milli-Q water. For example, add 3 g of cyclodextrin to a final volume of 10 mL of water.
- Solubilize **JNJ-47965567**:
  - Add the desired amount of **JNJ-47965567** to the prepared cyclodextrin solution to achieve the final desired concentration (e.g., 5 mg/mL).[5]
  - Place the mixture on a rotator at 45°C for 2 hours.[5]
  - Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.[5]
- Sterilization: Filter sterilize the final solution using a 0.22  $\mu$ m syringe filter.[5]
- Storage: Store the prepared solution at 4°C for up to 7 days. It is recommended to prepare fresh stocks weekly.[5]

## Signaling Pathway and Experimental Workflow

### JNJ-47965567 Mechanism of Action

**JNJ-47965567** is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[9] In the central nervous system, particularly in microglia, the activation of the P2X7

receptor by high concentrations of extracellular ATP (often released during cellular stress or injury) triggers a signaling cascade. This leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the pro-inflammatory cytokine IL-1 $\beta$ .<sup>[6]</sup> **JNJ-47965567** blocks this pathway by inhibiting the P2X7 receptor.

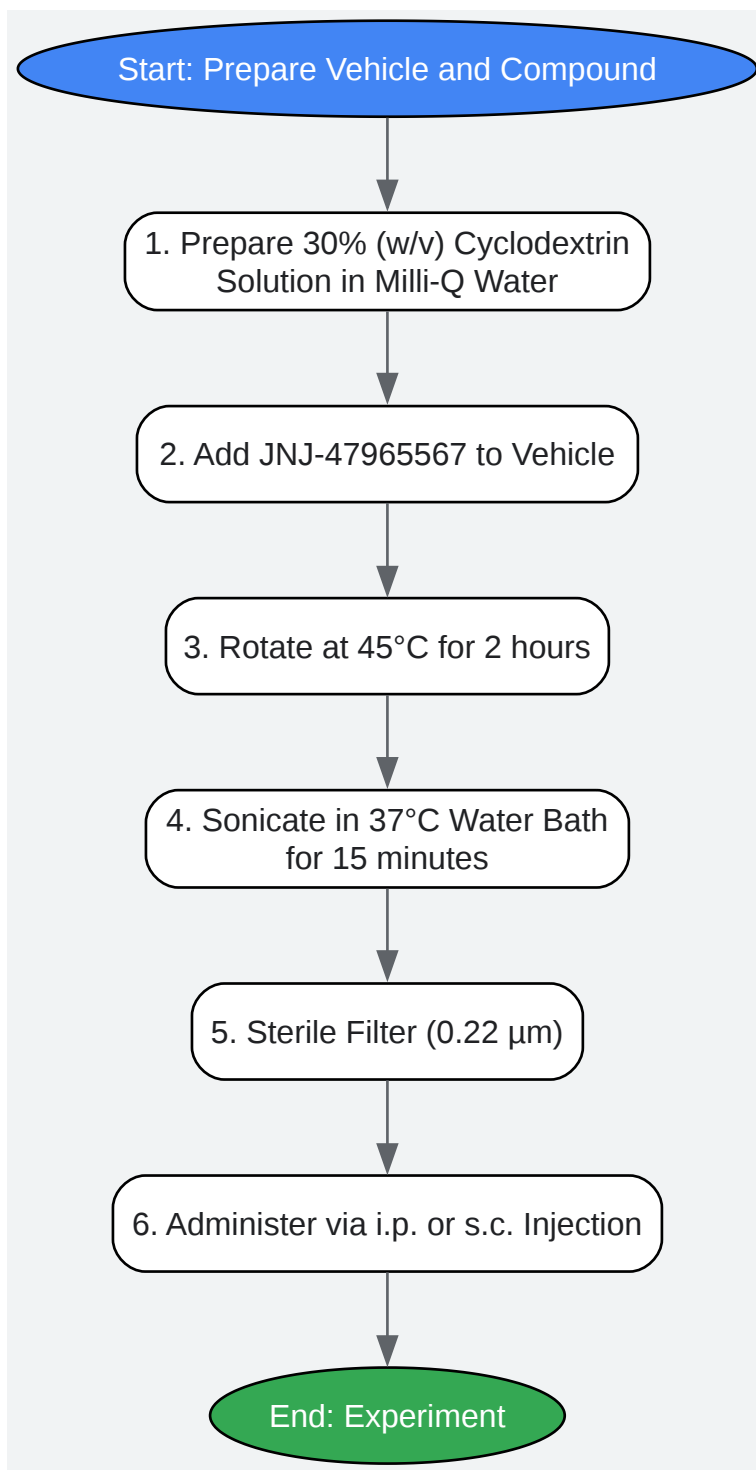


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Caption: Mechanism of action of **JNJ-47965567**.

## Experimental Workflow for In Vivo Administration

The following diagram outlines the key steps for preparing and administering **JNJ-47965567** in a preclinical animal model.



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